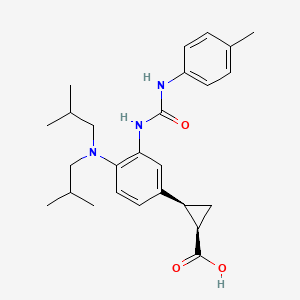

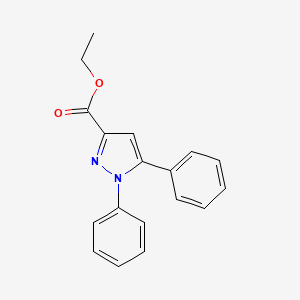

Ethyl-1,5-Diphenyl-1H-pyrazol-3-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylates has been explored through various methodologies, including the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation. This method has demonstrated high regioselectivity and yields ranging from 71-92%, significantly reducing reaction times to just 10-12 minutes through the use of ultrasound irradiation (Machado et al., 2011).

Molecular Structure Analysis

The molecular structure of ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylates has been elucidated through crystallographic studies, providing insights into their geometric and electronic structures. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate's structure exhibits intramolecular hydrogen bonds contributing to structural stability, with π…π interactions further stabilizing the molecular structure. This compound crystallizes in the triclinic system, highlighting the diverse structural possibilities within ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate derivatives (Achutha et al., 2017).

Chemical Reactions and Properties

Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylates participate in various chemical reactions, demonstrating their reactivity and utility in organic synthesis. For example, their formation through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid showcases their potential in generating N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015).

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie {svg_1} {svg_2}

Pyrazolderivate, einschließlich Ethyl-1,5-Diphenyl-1H-pyrazol-3-carboxylat, haben eine breite Palette an Anwendungen in der medizinischen Chemie. Es wurde festgestellt, dass sie verschiedene biologische Aktivitäten aufweisen, wie z. B. Antituberkulose-, antimikrobielle, antifungale, entzündungshemmende, krebshemmende und antidiabetische Eigenschaften {svg_3}.

Arzneimittelforschung {svg_4} {svg_5}

Aufgrund ihrer vielfältigen biologischen Aktivitäten werden Pyrazolderivate häufig als Gerüste bei der Synthese von bioaktiven Chemikalien in der Arzneimittelforschung verwendet {svg_6}.

Koordinationschemie {svg_7}

In der Koordinationschemie können Pyrazolderivate als Liganden wirken, um Komplexe mit verschiedenen Metallen zu bilden {svg_8}.

Organometallchemie {svg_9}

Pyrazolderivate werden in der Organometallchemie verwendet, wo sie organometallische Verbindungen bilden können {svg_10}.

Synthesemethoden {svg_11}

Pyrazolderivate, einschließlich this compound, werden mit verschiedenen Strategien synthetisiert, wie z. B. Multikomponentenansatz, dipolare Cycloadditionen, Cyclokondensation von Hydrazin mit Carbonylsystem, unter Verwendung von heterocyclischen Systemen und Multikomponentenansatz {svg_12}.

Safety and Hazards

Zukünftige Richtungen

Pyrazoles, including Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, have a wide range of applications in various fields of science . They are frequently used as scaffolds in the synthesis of bioactive chemicals . Future research may focus on developing novel strategies for the synthesis of pyrazole derivatives and exploring their wide applications .

Wirkmechanismus

Target of Action

The primary targets of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate are currently unknown. This compound is a derivative of the pyrazole family , which are known to interact with a variety of biological targets.

Mode of Action

Pyrazole derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds . .

Pharmacokinetics

The compound is a solid at room temperature and is stored in a dry environment at 2-8°C

Result of Action

As a pyrazole derivative, it may have a variety of effects depending on its specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate. For instance, the compound is stored in a dry environment at 2-8°C, which may affect its stability . .

Eigenschaften

IUPAC Name |

ethyl 1,5-diphenylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-17(14-9-5-3-6-10-14)20(19-16)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRLSBWBUBLBMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.